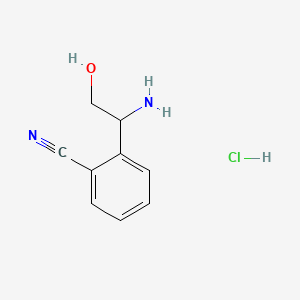

2-(1-amino-2-hydroxyethyl)benzonitrile HCL

Description

Contextualization within Benzonitrile (B105546) and Amino Alcohol Derivative Chemistry

The chemical character of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is rooted in the functionalities of its constituent parts: the benzonitrile and the amino alcohol substructures.

Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with a cyano (-C≡N) group. rsc.orgmedscape.com The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. rsc.org For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. rsc.org The presence of the nitrile group also influences the electronic properties of the aromatic ring, making it a useful component in the design of functional materials and pharmaceutical agents. researchgate.netbldpharm.com

Amino alcohols , on the other hand, are organic compounds containing both an amine and a hydroxyl functional group. organic-chemistry.org This dual functionality allows them to participate in a wide array of chemical reactions. organic-chemistry.org They are crucial intermediates in the synthesis of a vast number of biologically active molecules and are often used as chiral auxiliaries and ligands in asymmetric synthesis. organic-chemistry.orgrsc.org The synthesis of β-amino alcohols, where the amino and hydroxyl groups are on adjacent carbon atoms, as is the case in the target molecule, is a significant area of research in organic chemistry. rsc.org

The combination of these two key functional groups on a single molecular framework gives 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride its unique chemical reactivity and potential for diverse applications.

Significance as a Multifunctional Organic Scaffold in Chemical Synthesis

A multifunctional organic scaffold is a core molecular structure that possesses multiple reactive sites, allowing for the systematic and controlled introduction of various chemical functionalities. nih.gov These scaffolds are of paramount importance in fields such as drug discovery and materials science, as they provide a platform for the construction of complex molecular architectures with tailored properties.

2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride serves as such a scaffold. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The hydroxyl group can undergo esterification, etherification, or oxidation. The nitrile group on the benzene ring can be transformed into other functional groups, providing a further point for molecular elaboration. The ability to selectively react one functional group while leaving the others intact is a key feature of a useful synthetic scaffold. This selective reactivity allows for a stepwise and controlled approach to the synthesis of complex target molecules.

The strategic placement of the amino, hydroxyl, and nitrile groups on the benzonitrile framework makes 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride a potentially valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Interactive Data Table: Properties of 2-(1-amino-2-hydroxyethyl)benzonitrile Hydrochloride

| Property | Value | Source |

| CAS Number | 2704435-27-6 | rsc.orgnih.gov |

| Molecular Formula | C9H11ClN2O | |

| Molecular Weight | 198.65 g/mol | |

| IUPAC Name | 2-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride | |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(CO)N.Cl | |

| InChIKey | WFLZCNAFJCZFLN-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-3-1-2-4-8(7)9(11)6-12;/h1-4,9,12H,6,11H2;1H |

InChI Key |

WFLZCNAFJCZFLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(CO)N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 1 Amino 2 Hydroxyethyl Benzonitrile Hydrochloride

Reaction Pathways and Functional Group Transformations

The nitrile, hydroxyethyl (B10761427), and amino moieties on the benzonitrile (B105546) ring are all susceptible to a variety of chemical transformations.

The hydroxyethyl group of 2-(1-amino-2-hydroxyethyl)benzonitrile can undergo oxidation to yield a carbonyl compound. smolecule.com Strong oxidizing agents can also affect the amino group. smolecule.com The nitrile group itself is generally resistant to oxidation under standard conditions. However, the introduction of an oxygen source under basic conditions can lead to the formation of a cyanohydrin intermediate. nih.gov

Common oxidizing agents and their expected products are summarized in the table below.

| Oxidizing Agent | Target Functional Group | Product |

| Potassium permanganate (B83412) (KMnO4) | Hydroxyethyl group | Carboxylic acid |

| Pyridinium chlorochromate (PCC) | Hydroxyethyl group | Aldehyde |

| Molecular oxygen (O2) in base | α-carbon to the nitrile | Cyanohydrin |

The nitrile group is readily reduced to a primary amine, while the amino group is generally stable to most reducing agents. smolecule.comwikipedia.org Catalytic hydrogenation is an economical method for nitrile reduction, often employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org Depending on the reaction conditions, the intermediate imine can be attacked by an amine product to form secondary and tertiary amines. wikipedia.org To favor the formation of primary amines, catalyst choice is crucial, along with factors like solvent, pH, temperature, and hydrogen pressure. wikipedia.org

Stoichiometric reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for converting nitriles to primary amines. libretexts.org The reaction proceeds through two nucleophilic additions of a hydride to the nitrile's electrophilic carbon, followed by an aqueous workup. libretexts.org Other reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) are also effective. commonorganicchemistry.com

| Reducing Agent | Target Functional Group | Product |

| Lithium aluminum hydride (LiAlH₄) | Nitrile group | Primary amine |

| Raney Nickel + H₂ | Nitrile group | Primary amine |

| Diisobutylaluminum hydride (DIBAL-H) | Nitrile group | Aldehyde |

| Borane-tetrahydrofuran (BH₃-THF) | Nitrile group | Primary amine |

The amino and hydroxyl groups of the aminoethyl moiety can participate in nucleophilic substitution reactions. smolecule.com For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. The amino group, after deprotonation, can also act as a nucleophile. The trityl-protected aminoethanol can undergo a Mitsunobu reaction. nih.gov

The functional groups of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride provide multiple avenues for condensation and annulation reactions to construct novel heterocyclic scaffolds. The amino group can react with carbonyl compounds to form imines, which can then undergo further cyclization reactions. nih.gov For example, condensation with diketones can lead to the formation of quinoline (B57606) derivatives. nih.gov

The nitrile group can also participate in cyclization reactions. For instance, reaction with carbon dioxide in the presence of a suitable catalyst can yield quinazoline-2,4(1H,3H)-diones. researchgate.net Three-component reactions involving an aldehyde, malononitrile, and a hydrazine (B178648) derivative can lead to the synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org These reactions often proceed through a cascade of events, including opening and closing of rings, to generate complex structures. nih.gov The development of novel catalysts, such as sulfonated amorphous carbon, has enabled these transformations under mild conditions. nih.gov

The nitrile group can be hydrolyzed under acidic or basic conditions to form either an amide or a carboxylic acid. chemistrysteps.comlumenlearning.com The hydrolysis to a carboxylic acid typically proceeds through an amide intermediate. chemistrysteps.com Stopping the reaction at the amide stage can be challenging as amides are often more readily hydrolyzed than nitriles under harsh conditions. chemistrysteps.com However, milder conditions, such as using hydrogen peroxide in an alkaline solution or specific acid mixtures, can favor the formation of the amide. chemistrysteps.comcommonorganicchemistry.com The hydrolysis of nitriles is a valuable method for preparing unsubstituted amides. libretexts.org

| Reaction Condition | Product |

| Strong acid (e.g., H₂SO₄), heat | Carboxylic acid |

| Strong base (e.g., NaOH), heat | Carboxylate salt |

| Mild acid (e.g., HCl at 40°C) | Amide |

| Alkaline H₂O₂ | Amide |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling the product distribution and for designing new synthetic routes.

The reduction of nitriles with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org This intermediate is stabilized by complexation with the aluminum species. A second hydride transfer then occurs to form a dianion, which upon protonation with water yields the primary amine. libretexts.org

The hydrolysis of nitriles in acidic solution begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide is formed, which can then be further hydrolyzed to a carboxylic acid under the reaction conditions. lumenlearning.com In basic hydrolysis, the hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidic acid intermediate which then tautomerizes to the amide. youtube.com

Condensation reactions leading to heterocyclic systems often involve a cascade of mechanistic steps. For example, the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening and closing of rings. nih.gov Similarly, the formation of quinazolinones can proceed through the generation of an amidyl radical stabilized by a metal complex. rsc.org

Elucidation of Reaction Mechanisms

While specific, in-depth mechanistic studies exclusively focused on 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from the well-established chemistry of its constituent functional groups and related molecules.

The reactivity of the nitrile group in similar aromatic compounds has been the subject of computational and experimental investigation. For instance, the reaction of benzonitriles with nucleophiles like cysteine involves the nitrile carbon changing hybridization from sp to sp2 during the reaction. nih.gov This process often proceeds through a concerted synchronous mechanism where nucleophilic attack and protonation occur simultaneously. nih.gov In the case of 2-(1-amino-2-hydroxyethyl)benzonitrile, the presence of the ortho-aminoethyl group can influence the electronic properties of the nitrile group, potentially modulating its reactivity.

The amino and hydroxyl groups are prone to a variety of reactions. The primary amine can act as a nucleophile in reactions such as acylation, alkylation, and the formation of imines. The hydroxyl group can undergo oxidation to form an aldehyde or carboxylic acid, and can also be involved in esterification and etherification reactions.

Intramolecular reactions are also a key feature of this molecule's reactivity profile. The proximity of the amino and hydroxyl groups to the benzonitrile moiety allows for the potential of cyclization reactions to form fused heterocyclic systems. For example, base-mediated cyclization of related 2-(hydroxy-alkynyl)benzonitriles is a known route to furanonaphthoquinones. nih.gov

Investigation of Intermediate Species and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for understanding reaction mechanisms. mdpi.comfrontiersin.org For reactions involving 2-(1-amino-2-hydroxyethyl)benzonitrile, these transient species are typically studied using a combination of experimental techniques and computational modeling.

Theoretical Studies: Density Functional Theory (DFT) calculations are a powerful tool for modeling transition states. nih.gov For example, in amine-catalyzed aldol (B89426) reactions involving enamine intermediates, transition states have been explored using DFT, revealing half-chair conformations with hydrogen bonding that facilitates proton transfer. nih.gov Similar computational approaches could be applied to model the transition states in reactions of 2-(1-amino-2-hydroxyethyl)benzonitrile, providing insights into the reaction energetics and stereochemical outcomes. Studies on other aminobenzonitriles have utilized computational modeling to understand conformational stability and energy differences between various conformations. acs.org

Spectroscopic and Kinetic Studies: Experimental methods such as in-situ IR spectroscopy can provide evidence for the formation of key intermediates in catalytic cycles. nih.gov Kinetic investigations are also vital for assessing the feasibility of different reaction pathways and can reveal the influence of various reaction conditions and additives on the reaction mechanism. rsc.org While specific studies on this compound are scarce, the principles from investigations into related systems, such as the amination via nucleophilic aromatic substitution, highlight the importance of identifying catalytic species formed in-situ that can alter the reaction pathway. rsc.org

Role as a Versatile Synthetic Intermediate and Building Block

The trifunctional nature of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride makes it a valuable and versatile building block for the synthesis of a wide range of more complex molecules, particularly nitrogen-containing heterocycles. acs.orgorganic-chemistry.org These heterocyclic scaffolds are of high interest in medicinal chemistry and materials science. organic-chemistry.org

The strategic placement of the reactive groups allows for the construction of fused ring systems. The amino and hydroxyl groups can participate in cyclization reactions, either with the nitrile group or with an external reagent, to form various heterocyclic structures. For instance, the reaction of ortho-substituted N,N-dialkylanilines, a related structural motif, is a known method for synthesizing fused heterocycles. nih.gov

The compound can serve as a precursor for a variety of important molecular frameworks:

Fused Pyrimidines and Pyridazines: The amino group can react with suitable diketones or their equivalents to construct fused pyrimidine (B1678525) or pyridazine (B1198779) rings.

Benzoxazines and Benzothiazines: The amino alcohol moiety can react with isothiocyanates to form thiourea (B124793) intermediates, which can then be cyclized to afford 2-amino-4H-1,3-benzoxazines or 2-amino-4H-1,3-benzothiazines. organic-chemistry.org

Isoindolinones: Related 2-formyl benzonitriles undergo electrochemical-induced cascade reactions with anilines to produce N-aryl isoindolinones, suggesting that the nitrile group in the target molecule could potentially be transformed to participate in similar cyclizations. nih.gov

The versatility of this building block is further enhanced by the potential for multi-component reactions, where several starting materials react in a single step to form a complex product. figshare.com

Below is a table summarizing potential synthetic applications based on the reactivity of analogous compounds.

| Precursor Class | Reagents | Product Class | Potential Application | Reference |

| 2-Amino-arylalkyl alcohols | Isothiocyanates, I2, Et3N | 2-Amino-4H-1,3-benzoxazines | Heterocyclic Synthesis | organic-chemistry.org |

| 2-Amino-arylalkyl alcohols | Isothiocyanates, T3P, Et3N | 2-Amino-4H-1,3-benzothiazines | Heterocyclic Synthesis | organic-chemistry.org |

| 2-(5-Hydroxy-1-pentynyl)benzonitriles | NaOMe, DMSO | 4-Amino-2,3-dihydronaphtho[2,3-b]furanes | Fused Heterocycle Synthesis | nih.gov |

| ortho-Substituted N,N-dialkylanilines | Various (intramolecular) | Fused Nitrogen Heterocycles | "tert-amino effect" cyclizations | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 1 Amino 2 Hydroxyethyl Benzonitrile Hydrochloride

Vibrational Spectroscopy for Functional Group Identification

Analysis of Characteristic Absorption Bands:A data table of specific absorption bands and their corresponding functional group vibrations cannot be accurately generated without experimental data.

Due to the lack of available data, the generation of a thorough and informative article strictly adhering to the provided outline is not feasible.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a cornerstone of chemical analysis, providing precise information on the mass-to-charge ratio of ions, which is fundamental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride (C₉H₁₁ClN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. A close correlation between the theoretical and observed mass would provide strong evidence for the proposed molecular formula. However, no such experimental HRMS data for this compound appears to be published in scientific literature.

Table 1: Illustrative HRMS Data Presentation (Hypothetical)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Theoretical m/z [M+H]⁺ | [Value] |

| Observed m/z [M+H]⁺ | [Value] |

| Mass Error (ppm) | [Value] |

| Inferred Elemental Composition | C₉H₁₁N₂O |

Note: The table above is for illustrative purposes only, as no experimental data has been found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing the purity of a sample and confirming the presence of the target compound. An LC-MS analysis of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride would provide a chromatogram showing the retention time of the compound, which is characteristic under specific chromatographic conditions. The mass spectrometer would simultaneously confirm the molecular weight of the compound eluting at that retention time. This dual-layered confirmation is a standard practice in modern organic chemistry, yet specific LC-MS chromatograms and associated mass spectra for this compound are not available in the public record.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the molecule's absolute structure and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. Given that 2-(1-amino-2-hydroxyethyl)benzonitrile possesses a chiral center at the carbon atom bearing the amino and hydroxyethyl (B10761427) groups, this technique would be essential for resolving its stereochemistry. The analysis of a suitable single crystal would yield detailed crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. A thorough search of crystallographic databases has not yielded a structure report for this compound.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data (Hypothetical)

| Parameter | Value |

| Empirical formula | C₉H₁₁ClN₂O |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [Å], b = [Å], c = [Å]α = [°], β = [°], γ = [°] |

| Volume (ų) | [Value] |

| Z (molecules per unit cell) | [Value] |

Note: The table above is for illustrative purposes only, as no experimental data has been found.

X-ray Powder Diffraction (XRPD) for Crystalline Phase Characterization

X-ray Powder Diffraction (XRPD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint for a specific crystalline phase, which is useful for quality control, polymorphism screening, and identifying the material. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to the crystal structure of the compound. No published XRPD patterns for 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride could be located.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. For 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride, the benzonitrile (B105546) moiety would be expected to produce characteristic absorption bands. The position of the absorption maximum (λmax) and the molar absorptivity (ε) would be key parameters obtained from a UV-Vis spectrum. However, specific UV-Vis spectral data for this compound remains unreported in the available scientific literature.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable in the synthesis and quality control of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride. These techniques are crucial for determining the chemical and enantiomeric purity of the compound, as well as for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the primary analytical tool for the quantitative analysis of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride. It offers high resolution, sensitivity, and reproducibility for both purity determination and the separation of stereoisomers.

Purity Assessment via Reversed-Phase HPLC (RP-HPLC)

For determining chemical purity and identifying any synthesis-related impurities, reversed-phase HPLC is the method of choice. In this setup, the compound is separated on a nonpolar stationary phase using a polar mobile phase. The benzonitrile group provides a strong chromophore, allowing for sensitive detection using a UV detector. A typical method involves a C18 silica (B1680970) column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to ensure sharp, symmetrical peak shapes by preventing ionic interactions between the protonated amine group and residual silanols on the stationary phase.

Table 1: Representative RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Enantiomeric Purity via Chiral HPLC

Since 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride possesses a chiral center, separating its enantiomers is critical, particularly in pharmaceutical contexts. This cannot be achieved on a standard achiral column and requires the use of a Chiral Stationary Phase (CSP). The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

For amino alcohols like the target compound, several types of CSPs have proven effective. nih.govscas.co.jp These include polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based phases). sigmaaldrich.com The choice of mobile phase, which can be a normal-phase solvent system (like hexane/ethanol) or a reversed-phase one, is highly dependent on the specific CSP being used. scas.co.jpsigmaaldrich.com Direct analysis of the underivatized amine is often possible, which is preferable as it avoids additional reaction steps. sigmaaldrich.com

Table 2: Typical Chiral HPLC System Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) or Macrocyclic Glycopeptide (e.g., Teicoplanin) CSP |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol mixtures Reversed Phase: Acetonitrile/Aqueous Buffer |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV Absorbance at ~225 nm |

| Notes | Method conditions must be specifically optimized for the chosen chiral column to achieve baseline separation of enantiomers. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and simple chromatographic technique used for the qualitative monitoring of reactions and for preliminary purity checks of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride.

In a typical TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, most commonly silica gel. The plate is then placed in a chamber containing a shallow pool of a mobile phase (eluent). The eluent ascends the plate via capillary action, and separation occurs based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Due to the polar amine and hydroxyl groups, a relatively polar eluent system is required. To prevent peak tailing caused by the basic amine interacting with the acidic silica gel, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the mobile phase.

Visualization of the separated spots is achieved under UV light (254 nm), where the benzonitrile ring will absorb and cause fluorescence quenching on the indicator-impregnated plate. Further visualization can be accomplished using chemical stains, such as a ninhydrin (B49086) solution which reacts with the primary amine to produce a characteristic colored spot, or a potassium permanganate (B83412) stain which reacts with the oxidizable alcohol group.

Table 3: General TLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 9:1 v/v) with 0.5% Triethylamine or Ammonia |

| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain (for amine) 3. Potassium permanganate stain (for alcohol) |

| Outcome | Provides Retention Factor (Rf) value for qualitative assessment. |

Theoretical and Computational Chemistry Approaches for 2 1 Amino 2 Hydroxyethyl Benzonitrile Hydrochloride

Quantum Chemical Calculations

No published DFT studies specifically investigating the electronic structure and reactivity of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride were found. This type of analysis would be crucial for understanding the electron density distribution, molecular orbital energies, and the molecule's susceptibility to electrophilic or nucleophilic attack.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride are not available in the current scientific literature. This analysis is essential for predicting the compound's chemical reactivity and electronic transition properties.

Specific calculations for Mulliken charges, Fukui functions, or other atomic charge distribution models for 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride have not been reported. These indices would provide quantitative measures of the reactivity at different atomic sites within the molecule.

Applications of 2 1 Amino 2 Hydroxyethyl Benzonitrile Hydrochloride in Advanced Organic Synthesis

Synthesis of Complex Polyheterocyclic Systems

Extensive searches did not yield any published methods that use 2-(1-amino-2-hydroxyethyl)benzonitrile HCL as a starting material for the synthesis of pyrrolizidine, pyrrole, quinazoline, or thiohydantoin derivatives.

Scaffold for the Design and Construction of Advanced Materials

No evidence was found to support the use of this compound as a building block for Metal-Organic Frameworks (MOFs) or as a precursor for polymers and coatings.

Intermediates in Specialized Chemical Productions (e.g., Pesticides, Dyes)

The core structure of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride is composed of a substituted benzene (B151609) ring, which is a common feature in many agrochemicals and colorants.

Pesticides:

The development of novel pesticides often involves the synthesis of molecules with specific functionalities that can interact with biological targets in pests. The amino and hydroxyl groups on the ethyl side chain of 2-(1-amino-2-hydroxyethyl)benzonitrile could be modified to introduce toxophoric groups or to alter the solubility and transport properties of the final compound, thereby enhancing its efficacy. For instance, the amine group could be acylated to form amides, which are present in a variety of modern insecticides.

Dyes:

In the synthesis of dyes, particularly azo dyes, the key reaction is the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. While 2-(1-amino-2-hydroxyethyl)benzonitrile itself does not possess a primary aromatic amine, its benzonitrile (B105546) group could potentially be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, which could then be further transformed into a primary aromatic amine. This would make the molecule a precursor to a diazo component. The presence of the hydroxyl group could also influence the final color and solubility of the dye. A patent for azo dyes mentions the use of a structurally related compound, 5-amino-2-(2-hydroxyethylamino)phenylsulfone, as a component in the manufacture of yellow dyes for various materials, indicating that amino-hydroxyethyl substituted phenyl rings are relevant in this field. google.com

Utility in Nucleoside and Oligonucleotide Chemistry

The synthesis of nucleoside and oligonucleotide analogues is a critical area of research for the development of therapeutics. These synthetic analogues often incorporate modified bases or sugar mimics to enhance properties such as stability and binding affinity.

Nucleoside Chemistry:

The 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride molecule contains a chiral center and functional groups that could mimic the sugar-phosphate backbone of natural nucleosides. The amino and hydroxyl groups offer sites for covalent attachment to nucleobases or for the introduction of phosphate (B84403) mimics. The benzonitrile group, being a bioisostere for other functional groups, could also play a role in molecular recognition by interacting with biological targets.

Oligonucleotide Chemistry:

In the solid-phase synthesis of oligonucleotides, modified building blocks are often incorporated to introduce specific functionalities. The amino and hydroxyl groups of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride provide handles for attachment to a solid support or for further chemical modifications. The benzonitrile moiety itself is structurally related to benzamide (B126) derivatives, which have been used to modify oligonucleotides. This suggests that the core structure of 2-(1-amino-2-hydroxyethyl)benzonitrile could be investigated for creating novel oligonucleotide backbone or base modifications.

Future Research Directions and Emerging Opportunities for 2 1 Amino 2 Hydroxyethyl Benzonitrile Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride and related α-aminonitriles is geared towards developing methodologies that are not only efficient but also environmentally benign and economically viable. Research is pivoting away from traditional synthetic pathways, which often rely on hazardous reagents and harsh conditions, towards greener and more sustainable alternatives.

A primary area of focus is the replacement of toxic cyanide sources, a significant drawback of the conventional Strecker reaction. nih.govbohrium.com Innovations include the use of less hazardous and easily manageable cyanide-releasing agents. Potassium ferrocyanide (K4[Fe(CN)6]), an inexpensive and low-toxicity food additive, has been successfully used in palladium-catalyzed cyanations. acs.org Other emerging strategies involve the use of potassium thiocyanate, aminoacetonitrile, and even biomass-derived sources like α-amino acids, which can be converted to generate hydrogen cyanide in situ. nih.govorganic-chemistry.orgrsc.org Such approaches minimize the handling of acutely toxic reagents, enhancing laboratory and industrial safety. nih.govorganic-chemistry.org

Organocatalysis represents a major frontier in the sustainable synthesis of chiral α-aminonitriles. mdpi.comresearchgate.netbohrium.com Unlike metal-based catalysts that can be expensive, toxic, and difficult to remove from the final product, organocatalysts are typically small, metal-free organic molecules. mdpi.comwikipedia.org They offer advantages such as lower toxicity, stability to air and moisture, and reduced cost. mdpi.com Chiral organocatalysts, such as those based on proline or thiourea (B124793) derivatives, can facilitate asymmetric Strecker reactions to produce enantiomerically enriched α-aminonitriles with high yields and selectivity. mdpi.com

Biocatalysis, using enzymes to catalyze reactions, offers another powerful green chemistry approach. mdpi.comresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite stereo- and regioselectivity, which is crucial for the synthesis of chiral molecules like (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile. smolecule.com For instance, engineered halohydrin dehalogenases are being explored for the synthesis of chiral building blocks. researchgate.net While challenges such as enzyme stability and cost remain, ongoing research in protein engineering is poised to overcome these limitations. mdpi.com

Furthermore, the development of catalyst-free and solvent-free reaction conditions is gaining traction. organic-chemistry.orgrsc.org Performing reactions without a solvent reduces waste and simplifies purification, while eliminating the catalyst streamlines the process and prevents product contamination. rsc.org

Table 1: Comparison of Synthetic Strategies for α-Aminonitriles

| Strategy | Catalyst Type | Typical Cyanide Source | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Traditional Strecker | Acid/Base | HCN, KCN, TMSCN | Well-established, versatile | Use of highly toxic cyanides, often harsh conditions. nih.govmdpi.com |

| Organocatalysis | Small organic molecules (e.g., proline, thiourea) | TMSCN, ethyl cyanoformate | Low toxicity, inexpensive, asymmetric synthesis. mdpi.comwikipedia.org | Catalyst loading can be high (e.g., 20-30 mol%). wikipedia.org |

| Metal Catalysis | Transition metals (e.g., Pd, Ru, Cu) | K4[Fe(CN)6], NaCN | High efficiency, good yields. acs.orgacs.org | Catalyst toxicity, cost, environmental impact. mdpi.com |

| Biocatalysis | Enzymes (e.g., dehalogenases) | Cyanohydrins | High selectivity, mild conditions, green. researchgate.net | Enzyme stability, cost, and separation issues. mdpi.com |

| Green Reagent Synthesis | Various/None | Amino acids, KSCN | Avoids acutely toxic cyanide reagents, sustainable. organic-chemistry.orgrsc.org | May involve multiple steps or lower overall efficiency. |

| Catalyst/Solvent-Free | None | TMSCN | Operational simplicity, reduced waste, no catalyst residue. organic-chemistry.orgrsc.org | Limited substrate scope, may require higher temperatures. |

Exploration of Undiscovered Chemical Reactivity and Catalysis

The molecular architecture of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride, featuring a primary amine, a secondary alcohol, a nitrile group, and an aromatic ring, provides a rich platform for exploring novel chemical transformations and catalytic applications. Each functional group is a handle for further derivatization, and their interplay could unlock unique reactivity.

The chiral center adjacent to the amino and hydroxyethyl (B10761427) groups makes the molecule a promising candidate for use as a chiral ligand in asymmetric metal catalysis or as an organocatalyst itself. wikipedia.org Organocatalysis driven by amines is a well-established field, proceeding through enamine or iminium ion intermediates to facilitate a wide range of asymmetric transformations. wikipedia.org The presence of the adjacent hydroxyl group could allow for bifunctional catalysis, where the alcohol moiety participates in the reaction mechanism, potentially through hydrogen bonding, to enhance stereocontrol and reaction rates.

Future research could explore the transformation of the nitrile group into other valuable functionalities. While the hydrolysis of α-aminonitriles to α-amino acids is a classic and vital reaction, other conversions are possible. mdpi.comnih.gov For example, the controlled reduction of the nitrile could yield a primary amine, creating a valuable diamine structure, or be converted to aldehydes or ketones. acs.org These transformations open pathways to complex nitrogen-containing heterocycles and other biologically relevant scaffolds. nih.gov

The compound's potential as a building block in multicomponent reactions is another area ripe for exploration. The Strecker reaction itself is a prime example of a multicomponent reaction. acs.org The amino and hydroxyl groups of 2-(1-amino-2-hydroxyethyl)benzonitrile could be leveraged in similar one-pot syntheses to construct complex molecules with high atom economy and efficiency.

Table 2: Potential Reactivity and Applications of Functional Groups

| Functional Group | Potential Reaction Type | Potential Product/Application |

|---|---|---|

| Chiral Amino Alcohol | Organocatalysis | Catalyst for asymmetric aldol (B89426), Michael, or Mannich reactions. wikipedia.org |

| Ligand Synthesis | Formation of chiral ligands for transition metal-catalyzed reactions. | |

| Nitrile (-C≡N) | Hydrolysis | Synthesis of corresponding α-amino acids or amides. mdpi.comnih.gov |

| Reduction | Formation of vicinal diamines or amino aldehydes. acs.org | |

| Cycloaddition | Synthesis of nitrogen-containing heterocycles (e.g., tetrazoles). acs.org | |

| Primary Amine (-NH2) | Acylation/Alkylation | Introduction of diverse functional groups for structure-activity relationship studies. |

| Imine Formation | Intermediate for further synthetic transformations. | |

| Hydroxyl (-OH) | Oxidation/Esterification | Conversion to ketones or esters for molecular diversification. smolecule.com |

| Aromatic Ring | Electrophilic Substitution | Functionalization of the benzene (B151609) ring to modulate electronic properties. |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride. Advanced computational studies can provide deep insights into its properties and reactivity, guiding experimental work and enabling rational design.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. youtube.com DFT calculations can be employed to predict the molecule's three-dimensional structure, vibrational frequencies (IR spectra), and other spectroscopic properties with high accuracy, aiding in its characterization. frontiersin.orgnih.gov More importantly, DFT can be used to model reaction mechanisms, such as its formation via the Strecker reaction or its potential role in catalysis. mdpi.com By calculating the energy of transition states and intermediates, researchers can understand the origins of stereoselectivity and optimize reaction conditions for higher yields and purity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical computational tool, particularly for drug discovery. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.nethilarispublisher.com By building QSAR models with known benzonitrile (B105546) derivatives, it may be possible to predict the potential biological targets or therapeutic effects of 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride. researchgate.net This in silico screening can prioritize experimental testing and guide the design of new analogues with enhanced potency or improved properties.

Molecular Dynamics (MD) simulations can reveal the dynamic behavior of the molecule over time. nih.gov These simulations can model how the molecule interacts with solvents, how it might bind to a biological target like an enzyme or receptor, or its conformational preferences. For instance, MD simulations could explore the formation pathway of benzonitrile itself under conditions relevant to the interstellar medium, showcasing the fundamental predictive power of this technique. nih.gov The combination of docking studies, which predict the binding pose of a molecule in a receptor's active site, with MD simulations can provide a detailed picture of the key interactions driving molecular recognition.

Table 3: Application of Computational Methods

| Computational Method | Key Applications | Potential Insights for 2-(1-amino-2-hydroxyethyl)benzonitrile HCL |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, spectroscopic prediction, reaction mechanism analysis. youtube.comfrontiersin.org | Accurate 3D structure, prediction of IR/NMR spectra, understanding catalytic pathways and sources of enantioselectivity. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity, toxicity, and other properties from molecular structure. nih.govresearchgate.net | Prediction of potential therapeutic activities, guiding the design of more potent analogues, early assessment of safety. hilarispublisher.com |

| Molecular Dynamics (MD) & Docking | Simulate molecular motion, study binding to biological targets, analyze conformational changes. nih.gov | Understanding how it binds to potential enzyme/receptor targets, assessing its stability and flexibility, predicting binding affinity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of reactions in large systems (e.g., enzymes). | Detailed analysis of its interaction and reaction within a specific enzyme active site. |

Integration into New Materials Science Paradigms

The unique combination of functional groups in 2-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride makes it an attractive building block for the creation of advanced functional materials. Its potential extends to polymers, coordination networks, and optoelectronic materials.

One significant opportunity lies in its use as a monomer for the synthesis of novel polymers. α-Aminonitriles can participate in one-pot Strecker reactions with polyfunctional aldehydes and amines to create organic polymeric networks (OPNWs). rsc.org These materials are often robust, insoluble, and thermally stable, with potential applications in gas storage, separation, and heterogeneous catalysis. rsc.org The amino and hydroxyl groups on 2-(1-amino-2-hydroxyethyl)benzonitrile offer reactive sites for polymerization, while the nitrile group can be retained in the polymer backbone for further chemical modification or to impart specific properties. rsc.org

The field of Metal-Organic Frameworks (MOFs) presents another promising avenue. nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgossila.com The benzonitrile moiety is a known coordinating group for metal centers in MOFs. nih.gov The nitrile, amino, and hydroxyl groups of 2-(1-amino-2-hydroxyethyl)benzonitrile could all potentially act as binding sites, making it a versatile multitopic linker. switt.ch By incorporating this molecule into MOF structures, it may be possible to create frameworks with tailored pore environments, chiral recognition capabilities, or catalytic activity. rsc.orgswitt.ch

Furthermore, benzonitrile derivatives are being actively investigated for their use in functional organic materials, particularly for optoelectronics. rsc.org Certain donor-acceptor benzonitrile compounds have shown properties like thermally activated delayed fluorescence (TADF), making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org Other small molecule benzonitrile derivatives have also been synthesized and shown to have efficient solid-state emission and electroluminescence properties. rsc.org Future research could investigate the photophysical properties of 2-(1-amino-2-hydroxyethyl)benzonitrile and its derivatives to assess their potential in this high-tech field.

Table 4: Emerging Materials Science Applications

| Material Type | Key Molecular Features Utilized | Potential Properties and Applications |

|---|---|---|

| Organic Polymeric Networks (OPNWs) | Amino, Hydroxyl, and Nitrile groups | Thermally stable, porous materials for gas storage/separation, heterogeneous catalysis. rsc.org |

| Metal-Organic Frameworks (MOFs) | Nitrile, Amino, and Hydroxyl groups as metal-binding sites. nih.govswitt.ch | Chiral separation, asymmetric catalysis, targeted guest binding, sensor applications. rsc.org |

| Functional Optoelectronic Materials | Aromatic system, Nitrile group (as electron acceptor) | Potential for electroluminescence, mechanofluorochromism, use in OLEDs. rsc.orgrsc.org |

| Functionalized Surfaces | Amino and Hydroxyl groups | Covalent attachment to surfaces to create materials with specific chemical or biological recognition properties. |

Q & A

Q. What synthetic routes are recommended for preparing 2-(1-amino-2-hydroxyethyl)benzonitrile HCl?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-hydroxyacetophenone derivatives or through nucleophilic substitution reactions. For example:

React 2-aminobenzonitrile with a hydroxyethyl ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amino-hydroxyethyl intermediate.

Purify the product via column chromatography and confirm purity using TLC.

Convert the free base to the hydrochloride salt by treating with HCl in an anhydrous solvent (e.g., diethyl ether).

Characterization should include IR spectroscopy (to confirm nitrile C≡N stretch at ~2220 cm⁻¹), ¹H/¹³C NMR (to resolve the hydroxyethyl and aromatic protons), and HR-MS for molecular weight validation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays).

- IR Spectroscopy : Identify functional groups (e.g., nitrile, hydroxyl, amine).

- NMR : Assign peaks for the aromatic ring (δ 7.2–8.0 ppm), hydroxyethyl group (δ 3.5–4.2 ppm), and amine protons (δ 1.5–2.5 ppm).

- Elemental Analysis : Verify C, H, N, and Cl content matches theoretical values (e.g., C₉H₁₁ClN₂O).

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm salt formation .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) or alcohols (methanol/ethanol) are preferred. Avoid aqueous solutions unless buffered at pH 4–6 to prevent decomposition.

- Storage : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen) to minimize oxidation and hygroscopic degradation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : The (R)-enantiomer (see ) may exhibit distinct receptor-binding profiles compared to the (S)-form. To study this:

Synthesize enantiomers using chiral catalysts (e.g., BINAP-ruthenium complexes) or resolve racemic mixtures via chiral HPLC.

Compare bioactivity in assays (e.g., enzyme inhibition, cell viability).

Perform molecular docking simulations to predict binding affinities to target proteins (e.g., kinases, GPCRs).

Published analogs with similar substituents show enantioselective effects in anticancer and anti-inflammatory studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Re-test batches using LC-MS and exclude samples with <95% purity.

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times, solvent controls).

- Salt vs. Free Base : Compare HCl salt and free base activities side-by-side.

For example, notes that hydroxyl and nitrile groups enhance reactivity, but improper salt formation can reduce solubility and efficacy .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

Use density-functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps, partial charges) and predict metabolic stability .

Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption/distribution.

Simulate cytochrome P450 interactions to identify potential metabolic hotspots (e.g., hydroxylation sites).

highlights the utility of hybrid exchange-correlation functionals for accurate thermochemical modeling .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics to putative targets.

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify affected signaling pathways.

- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., ATP-binding pocket residues) to confirm binding specificity.

cites antiproliferative effects in cancer cells, suggesting mechanisms involving apoptosis or cell-cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.